molecular formula C21H28Cl2N2O3 B139080 (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride CAS No. 83881-54-3

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride

Cat. No. B139080
CAS RN: 83881-54-3
M. Wt: 427.4 g/mol
InChI Key: KODBQWPTPNAKJM-UHFFFAOYSA-N
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Description

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, also known as (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, is a useful research compound. Its molecular formula is C21H28Cl2N2O3 and its molecular weight is 427.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

I have conducted a search for the scientific research applications of Deschloro Cetirizine Dihydrochloride, also known as “(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride”. However, the available information does not provide a comprehensive analysis of six to eight unique applications as requested.

The compound is related to Cetirizine Dihydrochloride, which has been studied for various applications such as antimicrobial activity , determination in pharmaceuticals , and interactions with non-steroidal anti-inflammatory drugs (NSAIDs) . However, these studies do not specifically address the Deschloro variant.

Mechanism of Action

Deschloro Cetirizine Dihydrochloride, also known as (2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride, is a specific impurity of Cetirizine . Cetirizine is a second-generation antihistamine and the carboxylated metabolite of hydroxyzine .

Target of Action

The primary target of Deschloro Cetirizine Dihydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, hives, and other symptoms .

Mode of Action

Deschloro Cetirizine Dihydrochloride acts as an antagonist of the Histamine H1 receptor . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This action prevents histamine from activating this receptor and causing effects like smooth muscle contraction, increased permeability of vascular endothelium, histidine uptake in basophils, stimulation of cough receptors, and stimulation of flare responses .

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated biochemical pathways . By inhibiting the H1 receptor, Deschloro Cetirizine Dihydrochloride prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation .

Pharmacokinetics

Cetirizine is rapidly absorbed, with peak concentrations achieved within 1-2 hours after administration . It has a serum-elimination half-life of approximately 7 hours . The drug is excreted largely unchanged in the urine .

Result of Action

The molecular and cellular effects of Deschloro Cetirizine Dihydrochloride’s action result in the relief of allergy symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as sneezing, itching, runny nose, and watery eyes .

properties

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c24-20(25)17-26-16-15-22-11-13-23(14-12-22)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19;;/h1-10,21H,11-17H2,(H,24,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODBQWPTPNAKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801004015
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(2-(4-(Diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)acetic acid dihydrochloride

CAS RN

83881-54-3
Record name Acetic acid, (2-(2-(4-(diphenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxy}acetic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801004015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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